molecular formula C17H15ClN2O3 B4290264 allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4290264
M. Wt: 330.8 g/mol
InChI Key: KTAIXBIABKUKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. In agriculture, it acts as a potent inhibitor of fungal and insect growth by disrupting their cellular processes. In materials science, it can be used as a building block for the synthesis of functional materials due to its unique chemical properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to reduce inflammation and pain, and inhibit the growth of cancer cells. In agriculture, it has been shown to effectively control fungal and insect growth. In materials science, it has been used to synthesize materials with unique properties such as fluorescence and conductivity.

Advantages and Limitations for Lab Experiments

The advantages of using allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in lab experiments include its versatility and ability to be modified for different applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research and application of allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate. In medicine, it has the potential to be developed into a new class of anti-inflammatory and anticancer drugs. In agriculture, it could be used to develop more effective and environmentally friendly pesticides. In materials science, it could be used to synthesize materials with even more unique properties and applications.
Conclusion
This compound is a versatile chemical compound with potential applications in medicine, agriculture, and materials science. Its unique chemical properties and mechanism of action make it a promising candidate for further research and development. However, its potential toxicity and limitations must also be carefully considered in its application.

Scientific Research Applications

Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, analgesic, and anticancer properties. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been used as a building block for the synthesis of functional materials.

Properties

IUPAC Name

prop-2-enyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-3-8-22-17(21)14-10(2)23-16(20)13(9-19)15(14)11-4-6-12(18)7-5-11/h3-7,15H,1,8,20H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAIXBIABKUKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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